molecular formula C16H20N2O2 B15302661 Tert-butyl (6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Tert-butyl (6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B15302661
M. Wt: 272.34 g/mol
InChI Key: UZBWTAOGSVNTGE-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a tetrahydronaphthalene moiety

Preparation Methods

The synthesis of tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 6-cyano-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group and the carbamate moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate include:

The uniqueness of tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate lies in its specific combination of functional groups and its tetrahydronaphthalene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-12-9-11(10-17)7-8-13(12)14/h7-9,14H,4-6H2,1-3H3,(H,18,19)

InChI Key

UZBWTAOGSVNTGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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